molecular formula C14H10F2O2 B1455850 3-[(2,4-difluorophenyl)methoxy]benzaldehyde CAS No. 1270984-72-9

3-[(2,4-difluorophenyl)methoxy]benzaldehyde

Cat. No.: B1455850
CAS No.: 1270984-72-9
M. Wt: 248.22 g/mol
InChI Key: UZKWEEGBRBTQFL-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)methoxy]benzaldehyde is a synthetic benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of chalcones and other complex organic molecules. Chalcones, which are α,β-unsaturated ketones, are a prominent class of compounds widely studied for their broad-spectrum biological activities . Research indicates that chalcones and their derivatives demonstrate potent antiviral, antibacterial, and antifungal effects, making them promising candidates for combating pathogenic viruses and multidrug-resistant bacteria . The mechanism of action for such compounds often involves the selective targeting of vital viral and bacterial enzymes, such as lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), topoisomerase-II, and efflux pumps like NorA . The specific substitution pattern on this benzaldehyde, featuring a 2,4-difluorobenzyloxy group, is strategically designed to potentially enhance biological activity and optimize physicochemical properties. This compound is intended for research applications only and is a valuable intermediate for scientists working in antimicrobial development, synthetic methodology, and chemical biology. For R&D Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWEEGBRBTQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic method for 3-[(2,4-difluorophenyl)methoxy]benzaldehyde involves the nucleophilic substitution reaction between 2,4-difluorobenzyl alcohol and 3-hydroxybenzaldehyde. The reaction is typically catalyzed by a base and conducted in a polar aprotic solvent to facilitate the formation of the ether linkage.

Typical Procedure:

  • Reactants:

    • 2,4-Difluorobenzyl alcohol
    • 3-Hydroxybenzaldehyde
  • Catalyst/Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.

  • Solvent: Dimethylformamide (DMF) is preferred for its high polarity and ability to dissolve both reactants and base.

  • Reaction Conditions:

    • The mixture is heated to moderate temperatures (often 80–120 °C) to promote the ether formation.
    • Reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Isolation: After completion, the product is isolated by filtration or extraction, followed by washing with methanol/water to purify.

  • Yield: Optimized conditions yield approximately 85–91% of the target compound.

Key Analytical Data for Confirmation:

Technique Key Observations
¹H NMR (DMSO-d₆) Aromatic protons δ 7.1–8.1 ppm; aldehyde proton δ ~10.7 ppm
¹³C NMR (DMSO-d₆) Characteristic aromatic and aldehyde carbon signals
FTIR C=O stretching at 1680–1720 cm⁻¹; C-F vibrations at 1100–1250 cm⁻¹
HRMS Molecular ion peak [M+H]⁺ at m/z 334.1553 (calculated 334.1556)

Industrial Scale Production

Industrial synthesis of this compound generally follows the same reaction pathway but incorporates process optimizations:

  • Scale-up: Larger batch sizes or continuous flow reactors improve throughput.

  • Optimization: Reaction parameters such as temperature, solvent volume, and base concentration are fine-tuned to maximize yield and minimize by-products.

  • Purification: Techniques such as recrystallization and chromatographic separation are employed to achieve high purity standards required for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Aspect Laboratory Synthesis Industrial Production
Scale Milligram to gram scale Kilogram to ton scale
Reaction Setup Batch reaction in flasks Continuous flow reactors or large batch reactors
Base Used Potassium carbonate (K₂CO₃) Same, with optimized dosage
Solvent Dimethylformamide (DMF) DMF or alternative polar aprotic solvents
Reaction Monitoring TLC, NMR Online HPLC or NMR for process control
Purification Filtration, washing with methanol/water Recrystallization, chromatography
Yield 85–91% Comparable or improved through process control

Related Synthetic Strategies and Insights

While the primary method involves direct etherification, related literature suggests alternative approaches for synthesizing fluorinated benzaldehyde derivatives:

  • Protecting Group Strategies: Use of acetal formation and deprotection steps to protect aldehyde functionality during reactions (e.g., ethylene glycol protection) has been reported for similar compounds to improve selectivity and yield.

  • Catalysts and Coupling Agents: In some aromatic substitutions, coupling agents like HATU and bases such as N,N-diisopropylethylamine (DIEA) are used, especially in amide bond formation, but are less common in ether synthesis for this compound.

  • Isotopic Labeling: Advanced syntheses involving isotopically labeled benzaldehydes use multi-step protocols including methylation, ortho-formylation, and selective demethylation, which may inform future modifications of the synthesis for labeled derivatives.

Summary Table of the Main Preparation Method

Step Reagents/Conditions Purpose Outcome/Yield
1 2,4-Difluorobenzyl alcohol + 3-Hydroxybenzaldehyde + K₂CO₃ + DMF, heat Etherification via nucleophilic substitution Formation of this compound, ~85–91% yield
2 Filtration and washing with methanol/water Purification Isolated pure product
3 Characterization (NMR, FTIR, HRMS) Structural confirmation Verified compound identity

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-difluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 3-[(2,4-difluorophenyl)methoxy]benzaldehyde is as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a valuable precursor for developing various bioactive molecules. For example, compounds derived from this benzaldehyde have shown potential as anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .

Agrochemical Development

The compound is also explored in agrochemical formulations. Its derivatives may exhibit herbicidal or fungicidal properties, making them candidates for developing new agricultural products that are both effective and environmentally friendly. Research indicates that modifications to the benzaldehyde structure can enhance biological activity against pests and pathogens .

Material Science

In material science, this compound can be utilized in the design of novel polymers or coatings. The incorporation of such aromatic aldehydes into polymer matrices can improve mechanical properties and thermal stability while providing functional characteristics such as UV resistance or antimicrobial activity .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a starting material for synthesizing a series of triazole derivatives. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer therapy development .

Case Study 2: Agrochemical Efficacy

In another research effort, derivatives of this compound were tested for their efficacy against fungal pathogens affecting crops. The results indicated that certain modifications led to enhanced antifungal activity compared to standard treatments, suggesting a promising avenue for developing new agrochemicals .

Data Tables

Application AreaDescriptionExample Compounds Derived
PharmaceuticalAnticancer agentsTriazole derivatives
AgrochemicalHerbicides and fungicidesFluoro-substituted benzaldehydes
Material SciencePolymers with enhanced propertiesUV-resistant coatings

Mechanism of Action

The mechanism of action of 3-[(2,4-difluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular formulas, molecular weights, and distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Properties/Applications Reference
3-[(2,4-Difluorophenyl)methoxy]benzaldehyde C₁₄H₁₀F₂O₂ 264.23 3-(2,4-difluorophenyl)methoxy on benzaldehyde High lipophilicity; used in drug intermediates
3-(2,4-Difluorophenyl)benzaldehyde C₁₃H₈F₂O 218.20 2,4-difluorophenyl directly attached to benzaldehyde Simpler structure; limited solubility in polar solvents
4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde C₁₅H₁₂F₂O₃ 278.25 4-(2,6-difluorophenyl)methoxy and 3-methoxy groups Enhanced steric hindrance; potential for asymmetric synthesis
4-[(3-Fluorophenyl)methoxy]benzaldehyde C₁₄H₁₁FO₂ 230.23 4-(3-fluorophenyl)methoxy on benzaldehyde Lower electron-withdrawing effect compared to difluoro analogs
3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde C₁₄H₁₀Cl₂O₂ 289.14 3-(2,4-dichlorophenyl)methoxy on benzaldehyde Higher molecular weight; increased halogenated reactivity
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ 188.13 4-difluoromethoxy and 3-methoxy groups Improved GI absorption and BBB permeability

Biological Activity

3-[(2,4-difluorophenyl)methoxy]benzaldehyde, a compound with the CAS number 1270984-72-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Target Interactions
this compound is known to interact with various biological targets, including enzymes and receptors involved in numerous biochemical pathways. The presence of the difluorophenyl group enhances its lipophilicity, potentially increasing its binding affinity to target sites.

Biochemical Pathways
Research indicates that this compound may influence several key pathways associated with inflammation, cancer progression, and metabolic regulation. For example, it has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses .

Antitumor Activity

Numerous studies have reported the antitumor effects of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies revealed that the compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range .
  • Colon Cancer : The compound also exhibited cytotoxic effects against HCT116 colon cancer cells, suggesting its potential as a therapeutic agent in colon cancer treatment .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacterial and fungal strains. It was found to inhibit the growth of several pathogenic bacteria and fungi in laboratory settings, indicating its potential use as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been shown to reduce inflammation through the modulation of inflammatory mediators. Studies indicate that it can lower levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of this compound in xenograft models of breast cancer. The results demonstrated that treatment with this compound significantly reduced tumor volume compared to control groups, highlighting its potential for clinical application .

Study 2: Inhibition of DPP-IV Enzyme

In another investigation focusing on metabolic disorders, this compound was evaluated for its ability to inhibit the DPP-IV enzyme. It exhibited substantial inhibition at concentrations as low as 50 µM, positioning it as a candidate for managing diabetes-related conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is recommended to be stored under controlled conditions (2-8°C) to maintain stability and efficacy over time.

Summary Table of Biological Activities

Biological ActivityEffectiveness (IC50)Reference
Antitumor (Breast Cancer)Low µM
Antitumor (Colon Cancer)Low µM
AntimicrobialEffective
Anti-inflammatorySignificant reduction
DPP-IV Inhibition34.94 µM

Q & A

Q. Basic

  • 1H/13C-NMR : Assign peaks using DMSO-d₆ (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.1–8.1 ppm) and aldehyde protons (δ ~10.7 ppm) .
  • FTIR : Identify C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated: 334.1556; observed: 334.1553) .

How can discrepancies in NMR data between theoretical and experimental results be resolved?

Q. Advanced

  • Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid shifts .
  • Dynamic Effects : Conduct variable-temperature NMR to assess conformational exchange .
  • Referencing : Calibrate against residual solvent peaks or internal standards (e.g., TMS) .

Example : In , the aldehyde proton (δ 10.72 ppm) aligns with predicted values, while aryl protons may shift due to electron-withdrawing fluorine substituents.

What strategies are used to determine the crystal structure of fluorinated benzaldehydes?

Q. Advanced

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze intermolecular interactions (e.g., CH-π, hydrogen bonds) .
  • Key Parameters :
    • Dihedral angles between aromatic rings (e.g., 78.31° in ).
    • Bond lengths (C=O: ~1.21 Å; C-F: ~1.34 Å) .

Q. Advanced

  • Kinetic Studies : Use stopped-flow NMR to monitor aldehyde reactivity with amines/hydrazines .
  • Substituent Effects : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .
  • Conditions : Optimize pH (e.g., acetic acid catalysis) and solvent polarity .

What computational methods predict the metabolic pathways of fluorinated benzaldehydes?

Q. Advanced

  • DFT Calculations : Model hydrolysis or oxidation pathways using Gaussian09 with B3LYP/6-31G(d) .
  • Metabolite Prediction : Use tools like MetaPrint2D to identify potential Phase I/II metabolites (e.g., glucuronidation of the aldehyde group) .

How to address low yields in condensation reactions involving this aldehyde?

Q. Advanced

  • Catalyst Screening : Test Brønsted acids (e.g., AcOH) vs. Lewis acids (e.g., ZnCl₂) .
  • Solvent Optimization : Switch from ethanol (polar protic) to THF (aprotic) to reduce side reactions .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) for polar byproducts .

What are the key considerations in selecting catalysts for its synthesis?

Q. Basic

  • Base Strength : K₂CO₃ (strong) vs. NaOAc (weak) for deprotonating phenolic –OH groups .
  • Solvent Compatibility : Avoid protic solvents with strong bases to prevent side reactions .

How to analyze the electronic effects of difluorophenyl groups on aldehyde reactivity?

Q. Advanced

  • Hammett Studies : Compare σ values for substituents (e.g., –F: σₚ = 0.06; –OCH₃: σₚ = -0.27) .
  • Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient aryl regions .

What purification methods are recommended post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • Flash Chromatography : Employ gradients (e.g., 10–50% EtOAc/hexane) for polar impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-difluorophenyl)methoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(2,4-difluorophenyl)methoxy]benzaldehyde

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